molecular formula C25H31N3O6S2 B2806915 (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 1006807-69-7

(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2806915
CAS No.: 1006807-69-7
M. Wt: 533.66
InChI Key: IAHORIFYCFEAIL-QPLCGJKRSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a sophisticated synthetic compound designed for research applications. Its structure integrates a benzothiazole core, a common pharmacophore in medicinal chemistry, with a dimethylmorpholinosulfonyl group, suggesting potential for high biological activity and specific target binding. This complex molecule is primarily intended for use in high-throughput screening campaigns and as a key intermediate in the synthesis of more specialized chemical entities for probing biological systems. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel probes for enzymatic or cellular assays. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the specific analytical data (NMR, MS) for confirmation of structure and purity prior to use. For complete handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(5,6-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S2/c1-6-11-28-20-12-21(32-4)22(33-5)13-23(20)35-25(28)26-24(29)18-7-9-19(10-8-18)36(30,31)27-14-16(2)34-17(3)15-27/h7-10,12-13,16-17H,6,11,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHORIFYCFEAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies, supported by data tables.

The compound features a benzo[d]thiazole moiety and a sulfonamide group, which are critical for its biological activity. The molecular formula is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, with a molecular weight of 392.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the benzo[d]thiazole structure followed by the introduction of the morpholino-sulfonyl group. Specific synthetic routes are detailed in the literature but generally include:

  • Formation of Benzo[d]thiazole: Reaction of 5,6-dimethoxy-3-propylbenzothiazole with appropriate reagents.
  • Coupling Reaction: The benzo[d]thiazole is then coupled with a sulfonamide derivative to yield the final product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to other benzothiazole derivatives.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on AChE and BuChE. For instance, related benzothiazole derivatives have shown IC50 values ranging from 5.80 µM to 40.80 µM against AChE and 7.20 µM to 42.60 µM against BuChE, indicating potential efficacy in treating neurodegenerative disorders such as Alzheimer's disease .

CompoundIC50 (AChE)IC50 (BuChE)
This compoundTBDTBD
Benzothiazole Derivative 16.40 µM7.50 µM
Benzothiazole Derivative 25.80 µM7.20 µM

Antitumor Activity

Studies have indicated that benzothiazole derivatives possess antitumor properties, with compounds exhibiting significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 6.26 µM against HCC827 cells .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of benzothiazole derivatives on cancer cell proliferation and found that specific modifications to the structure enhanced their potency against tumor cells.
  • Neuroprotective Effects : Compounds similar to this compound were tested for neuroprotective effects in vitro, demonstrating potential benefits in models of neurodegeneration.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are significant in the treatment of Alzheimer's disease. Studies indicate that derivatives of benzothiazole can exhibit dual inhibition properties against these enzymes, making them promising candidates for further development in Alzheimer's therapy .
  • Anticancer Activity :
    • Research has indicated that similar compounds can possess anticancer properties by inducing apoptosis in cancer cells. The structural features of the benzo[d]thiazole moiety are crucial for this activity, as they can interact with various cellular targets involved in cancer progression .
  • Antimicrobial Properties :
    • Some studies have reported that compounds containing the benzothiazole structure exhibit antimicrobial activities against a range of pathogens. This suggests potential applications in developing new antibacterial or antifungal agents .

Pharmacological Insights

  • Sigma Receptor Ligands :
    • The compound has been investigated for its affinity towards sigma receptors, which are implicated in various neurological disorders. Compounds with similar structures have demonstrated significant binding affinities, indicating the potential for therapeutic applications in treating conditions like depression and schizophrenia .
  • Metabolic Stability :
    • Research on related benzothiazole derivatives has focused on improving metabolic stability to enhance their pharmacokinetic profiles. Modifications to the chemical structure can lead to better absorption and longer-lasting effects in vivo .

Case Studies

  • Alzheimer's Disease Models :
    • In vitro studies have shown that compounds similar to (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide exhibit strong inhibitory effects on acetylcholinesterase activity with IC50 values in the low nanomolar range, suggesting high potency as potential Alzheimer's therapeutics .
  • Cancer Cell Lines :
    • A series of experiments on cancer cell lines demonstrated that derivatives with modifications similar to those found in this compound can significantly reduce cell viability through apoptosis induction pathways .

Summary Table of Applications

Application AreaDescriptionExample Findings
Enzyme InhibitionInhibitors of acetylcholinesterase and butyrylcholinesterasePotent dual inhibitors identified
Anticancer ActivityInduction of apoptosis in cancer cellsSignificant reduction in cell viability
Antimicrobial PropertiesActivity against various pathogensEffective against specific bacterial strains
Sigma Receptor BindingPotential treatment for neurological disordersHigh binding affinity observed
Metabolic StabilityImproved pharmacokinetic profiles through structural modificationsEnhanced stability noted in analogs

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic Characterization

  • IR Spectroscopy :
    • The sulfonyl (S=O) stretch (1150–1350 cm⁻¹) and carbonyl (C=O) stretch (~1660–1680 cm⁻¹) in the benzamide group are expected to align with reported values for sulfonamide-triazoles .
    • Absence of νS-H (~2500–2600 cm⁻¹) would confirm the thione tautomer, as seen in triazole derivatives .
  • NMR Spectroscopy: 5,6-Dimethoxy groups on the thiazole ring would produce singlet peaks at δ 3.8–4.0 ppm (¹H-NMR), similar to methoxy signals in Zygocaperoside . The 2,6-dimethylmorpholino group’s protons may exhibit splitting patterns analogous to fluorophenyl substituents in compounds [4–6] .

Functional Differences

  • Solubility: The dimethylmorpholino sulfonyl group likely enhances aqueous solubility relative to halogenated aryl sulfonamides.

Research Findings and Limitations

  • Synthetic Challenges : The (Z)-configuration and thiazole-ylidene linkage may require specialized conditions (e.g., stereoselective synthesis or tautomeric control), as seen in triazole-thione equilibria .

Data Tables

Table 1: Key Spectroscopic Features of Sulfonyl-Containing Compounds

Compound Type IR νC=O (cm⁻¹) IR νS=O (cm⁻¹) ¹H-NMR (δ ppm)
Target Compound (Inferred) ~1660–1680 ~1150–1350 3.8–4.0 (OCH₃), 1.0–1.5 (CH₂CH₂CH₃)
Sulfonamide-Triazoles [7–9] N/A 1247–1255 7.2–8.1 (aromatic), 6.6–7.1 (fluorophenyl)
Zygocaperoside Not reported Not reported 3.7–3.9 (OCH₃), 1.2–1.4 (alkyl chains)

Q & A

Q. How to address stereochemical challenges during scale-up synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s Mn-salen complexes) to control (Z)-configuration. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity (>98% ee). recommends X-ray crystallography for batch-to-batch consistency .

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